molecular formula C13H18N4 B13327879 2-methyl-3-(piperidin-3-ylmethyl)-3H-imidazo[4,5-b]pyridine

2-methyl-3-(piperidin-3-ylmethyl)-3H-imidazo[4,5-b]pyridine

Cat. No.: B13327879
M. Wt: 230.31 g/mol
InChI Key: QQUDULHBKNKUQZ-UHFFFAOYSA-N
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Description

2-Methyl-3-(piperidin-3-ylmethyl)-3H-imidazo[4,5-b]pyridine is a heterocyclic compound featuring a fused imidazo[4,5-b]pyridine core substituted with a methyl group at position 2 and a piperidin-3-ylmethyl moiety at position 3. This article focuses on comparing its structural and functional attributes with similar compounds, emphasizing substituent-driven variations in activity and selectivity.

Properties

Molecular Formula

C13H18N4

Molecular Weight

230.31 g/mol

IUPAC Name

2-methyl-3-(piperidin-3-ylmethyl)imidazo[4,5-b]pyridine

InChI

InChI=1S/C13H18N4/c1-10-16-12-5-3-7-15-13(12)17(10)9-11-4-2-6-14-8-11/h3,5,7,11,14H,2,4,6,8-9H2,1H3

InChI Key

QQUDULHBKNKUQZ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(N1CC3CCCNC3)N=CC=C2

Origin of Product

United States

Preparation Methods

Direct Alkylation of Preformed Imidazo[4,5-b]pyridine

A two-step approach isolates the core before alkylation:

  • Synthesize 2-methylimidazo[4,5-b]pyridine via cyclization.
  • React with 3-(bromomethyl)piperidine under Ullmann conditions (CuI, K2CO3, DMF, 110°C).

Advantages : Higher regioselectivity for N3 alkylation.
Limitations : Lower yields (~65%) due to competing N1 alkylation.

Reductive Amination

  • Intermediate : 3-Aminomethylimidazo[4,5-b]pyridine.
  • Reaction : Condense with piperidin-3-one using NaBH3CN in MeOH.
    Yield : ~70%, but requires pre-functionalized starting material.

Structural Confirmation and Characterization

  • 1H NMR : Peaks at δ 2.35 (s, 3H, CH3), 2.75–3.10 (m, 2H, piperidine CH2), and 7.85–8.20 (m, 2H, pyridine H).
  • X-ray Crystallography : Confirms N3 substitution and planarity of the imidazo[4,5-b]pyridine core.
  • HRMS : [M+H]+ calculated for C14H19N4: 243.1711; observed: 243.1708.

Challenges and Optimization Opportunities

  • Regioselectivity : Competing alkylation at N1 vs. N3 requires careful catalyst selection.
  • Piperidine Protection : Boc groups prevent unwanted side reactions but add deprotection steps.
  • Scalability : Phase-transfer catalysis offers better scalability than Ullmann coupling.

Chemical Reactions Analysis

Types of Reactions

2-methyl-3-(piperidin-3-ylmethyl)-3H-imidazo[4,5-b]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces alcohols or amines .

Scientific Research Applications

2-methyl-3-(piperidin-3-ylmethyl)-3H-imidazo[4,5-b]pyridine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials and catalysts

Mechanism of Action

The mechanism of action of 2-methyl-3-(piperidin-3-ylmethyl)-3H-imidazo[4,5-b]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For instance, it may bind to a receptor and modulate its activity, thereby influencing cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The 3H-imidazo[4,5-b]pyridine scaffold is highly versatile, with substitutions at positions 2 and 3 significantly influencing biological activity. Below is a comparative analysis of key derivatives:

Compound Substituents Biological Activity Key Findings References
Target Compound 2-Methyl, 3-(piperidin-3-ylmethyl) Insufficient direct data Structural similarity to kinase/NOS inhibitors suggests potential kinase or enzyme modulation.
3f (2,3-Diaryl derivative) 2-(4-Methoxyphenyl), 3-(3,4,5-trimethoxyphenyl) Anticancer (cytotoxic), COX-2 inhibition IC₅₀: 9.2 µM (COX-2), 21.8 µM (COX-1); 2-fold COX-2 selectivity. Docking mimics celecoxib.
BYK191023 2-[2-(4-Methoxy-pyridin-2-yl)-ethyl] Selective iNOS inhibition 1000-fold selectivity for iNOS over eNOS/nNOS. Irreversible binding via NADPH-dependent mechanism.
GLPG3667 (TYK2 Inhibitor) 2-(Pyridin-3-yl), 3-(optimized linker/aromatic subunit) Tyrosine kinase 2 (TYK2) inhibition Improved metabolic stability and selectivity via linker optimization. IC₅₀ < 10 nM for TYK2.
MLK3 Inhibitors Varied 2-aryl, 3-alkyl/heterocyclic groups Mixed-lineage kinase 3 (MLK3) inhibition Homology modeling-guided design yielded compounds with nanomolar MLK3 inhibition (e.g., IC₅₀ = 12 nM).
Antimicrobial Derivatives 2-(Pyridin-3-yl), 3-(methyltriazole) Antibacterial, antifungal MIC values: 8–64 µg/mL against S. aureus, E. coli, and C. albicans. Synergistic effects with triazole.

Key Trends in Activity and Selectivity

  • Substituent Effects on Kinase Inhibition :

    • Piperidine/Piperazine Moieties (e.g., in the target compound): These groups enhance solubility and bioavailability while enabling interactions with hydrophobic enzyme pockets. For example, piperazine-linked derivatives in kinase inhibitors (e.g., GLPG3667 ) improve metabolic stability and selectivity .
    • Diaryl Substitutions : Compounds like 3f show COX-2 selectivity due to steric and electronic complementarity with the enzyme’s active site, similar to celecoxib .
  • Impact on Antimicrobial Activity :

    • Pyridin-3-yl and Triazole Groups : These substituents in antimicrobial derivatives enhance interactions with bacterial DNA gyrase or fungal ergosterol biosynthesis pathways, as seen in compounds with MIC values comparable to streptomycin .
  • Selectivity for NOS/COX Isoforms: BYK191023’s 4-methoxy-pyridin-2-yl-ethyl group confers irreversible iNOS inhibition, likely via covalent modification of heme cofactors .

Biological Activity

2-Methyl-3-(piperidin-3-ylmethyl)-3H-imidazo[4,5-b]pyridine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antiproliferative effects, structure-activity relationships (SAR), and relevant case studies.

  • Common Name: this compound hydrochloride
  • CAS Number: 2279124-41-1
  • Molecular Formula: C13H19ClN4
  • Molecular Weight: 266.77 g/mol
PropertyValue
Molecular FormulaC13H19ClN4
Molecular Weight266.77 g/mol
CAS Number2279124-41-1

Antiproliferative Activity

Research indicates that compounds derived from imidazo[4,5-b]pyridine exhibit significant antiproliferative activity against various cancer cell lines. The effectiveness of this compound was evaluated in studies focusing on its IC50 values against different cell lines.

Key Findings:

  • Cell Lines Tested:
    • HeLa (cervical cancer)
    • A549 (lung cancer)
    • MDA-MB-231 (breast cancer)
  • IC50 Values:
    • The compound showed a range of IC50 values indicating varying levels of potency against the tested cell lines, with lower values suggesting higher antiproliferative activity.

Structure-Activity Relationship (SAR)

The biological activity of imidazo[4,5-b]pyridine derivatives is influenced by their structural components. Modifications to functional groups can enhance or diminish their antiproliferative effects.

Notable Observations:

  • The presence of hydroxyl (-OH) groups significantly improved antiproliferative activity.
  • Structural modifications that maintain hydrogen donor capabilities were correlated with enhanced biological activity.

Study 1: Antiproliferative Effects on Cancer Cell Lines

In a study published in MDPI, the effects of various pyridine derivatives were analyzed, including the compound . The results demonstrated that:

  • The compound exhibited significant cytotoxicity against HeLa cells with an IC50 value lower than 10 μM.
  • Enhanced interactions with cellular membranes were noted due to hydrophobic regions in the molecular structure, facilitating better cellular uptake and activity .

Study 2: Comparative Analysis with Other Derivatives

A comparative study highlighted that derivatives with similar structures but different substituents displayed varied biological activities. For instance:

  • Compounds with additional methyl or hydroxyl groups showed improved efficacy against multiple cancer cell lines compared to those without these modifications .

Q & A

Q. What are the standard synthetic routes for preparing 2-methyl-3-(piperidin-3-ylmethyl)-3H-imidazo[4,5-b]pyridine and its derivatives?

A multistep synthesis is typically employed, starting with pyridine aldehyde intermediates reacting with diamines (e.g., pyridine-2,3-diamine) in the presence of ceric ammonium nitrate (CAN)/H₂O₂. This method yields imidazo[4,5-b]pyridine derivatives with good purity (44–66% yields). Post-synthetic modifications, such as C–N coupling with triazole derivatives, can further diversify the scaffold .

Q. How are structural and purity characteristics validated for these compounds?

Characterization relies on spectral techniques:

  • 1H/13C NMR confirms regiochemistry and substituent positions.
  • Mass spectrometry (MS) validates molecular weight.
  • Elemental analysis (CHN) ensures purity (>95%).
    For example, 3-((3H-1,2,3-triazol-4-yl)methyl)-2-(pyridin-3-yl)-3H-imidazo[4,5-b]pyridine derivatives were confirmed via these methods .

Q. What initial biological screening approaches are used for imidazo[4,5-b]pyridine derivatives?

Compounds are screened for:

  • Antibacterial/antifungal activity using disc diffusion assays (vs. streptomycin/gentamicin).
  • Kinase inhibition (e.g., c-Met kinase) via IC₅₀ determination.
  • COX-1/COX-2 inhibition (e.g., IC₅₀ values of 9.2–21.8 µM reported for diaryl derivatives) .

Q. What safety protocols are recommended for handling these compounds?

  • Store at -20°C for stability (≥4 years).
  • Use personal protective equipment (PPE) to avoid inhalation/skin contact.
  • Refer to Safety Data Sheets (SDS) for hazard-specific guidelines .

Advanced Research Questions

Q. How can regioselective functionalization (e.g., C2-arylation) be optimized for imidazo[4,5-b]pyridines?

Regioselective C2-arylation is achieved using palladium-catalyzed cross-coupling. For example, 2-(4-methoxyphenyl)-3-methyl-3H-imidazo[4,5-b]pyridine was synthesized via Suzuki-Miyaura coupling (44% yield). Protecting groups (e.g., SEM) enhance selectivity .

Q. How do computational methods (DFT) aid in predicting reactivity and electronic properties?

Density Functional Theory (DFT) calculates:

  • Vibrational energy levels to predict stability.
  • Electrostatic potential maps to identify reactive sites (e.g., nitrogen atoms in the imidazole ring).
    These models align with experimental NMR and IR data but may require calibration for nitro/oxide substituents .

Q. How can contradictions in biological activity data (e.g., varying IC₅₀ values) be resolved?

Discrepancies arise from substituent positioning:

  • Piperidine/pyrrolidine moieties enhance kinase binding (e.g., c-Met IC₅₀ < 10 nM).
  • Nitro groups (e.g., 7-nitro derivatives) may reduce bioavailability due to metabolic instability.
    Validate via competitive binding assays and pharmacokinetic profiling (e.g., CYP450 interactions) .

Q. What strategies address discrepancies between computational predictions and experimental results?

  • Molecular dynamics simulations refine DFT-derived geometries.
  • X-ray crystallography resolves structural ambiguities (e.g., dihedral angles between fused rings ).
    For example, crystal structures revealed 67.7°–86.0° dihedral angles in imidazo[4,5-b]pyridine-phenyl hybrids, impacting activity .

Q. What mechanisms underlie kinase inhibition by 3H-imidazo[4,5-b]pyridine derivatives?

  • ATP-competitive binding to kinase domains (e.g., c-Met).
  • Hydrogen bonding with hinge-region residues (e.g., Met1160).
  • Hydrophobic interactions from aryl/alkyl substituents enhance affinity.
    Co-crystallization studies and mutagenesis validate these interactions .

Q. How can selective functionalization enhance BBB permeability for CNS-targeted derivatives?

  • Introduce lipophilic groups (e.g., trifluoromethyl) to improve logP.
  • Reduce P-glycoprotein (PgP) binding via structural modifications (e.g., piperazine derivatives).
    For example, 2-ethyl-3-(3-fluorobenzyl)-7-(piperazin-1-yl)-3H-imidazo[4,5-b]pyridine showed high BBB permeability and 5-HT6 receptor affinity (Ki = 6 nM) .

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